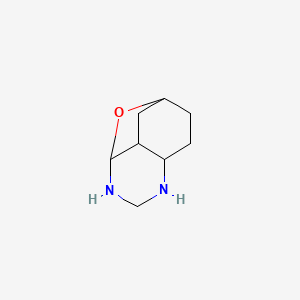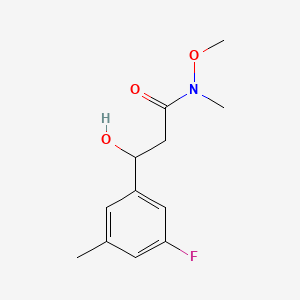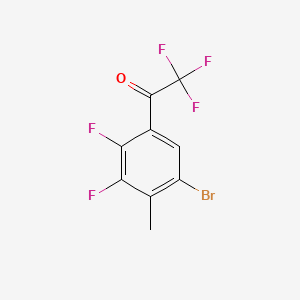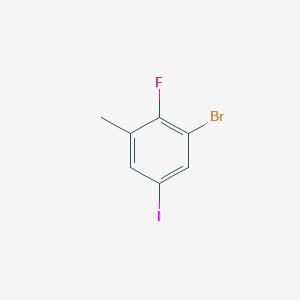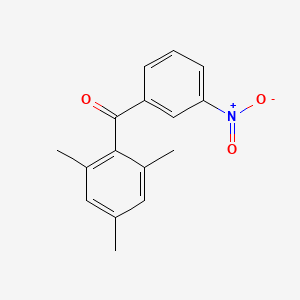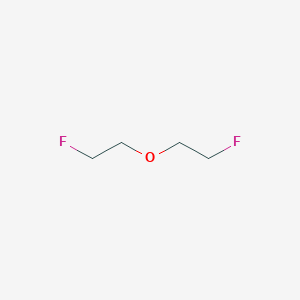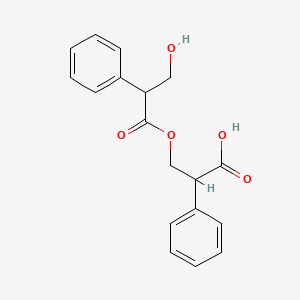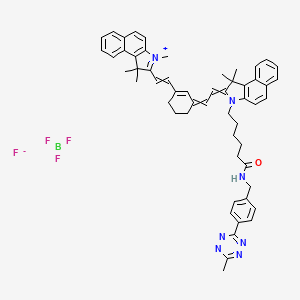
Cyanine7.5 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine7.5 tetrazine is a near-infrared (NIR) fluorescent dye that is widely used in bioimaging and other scientific applications. This compound is particularly noted for its high fluorescence quantum yield and its ability to undergo bioorthogonal reactions, making it suitable for in vivo imaging . The absorption and emission spectra of this compound are similar to those of indocyanine green, but it is significantly brighter.
Méthodes De Préparation
Cyanine7.5 tetrazine can be synthesized through various synthetic routes. One common method involves the reaction of a cyanine dye with a tetrazine derivative. The reaction conditions typically include the use of polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the process is often carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Cyanine7.5 tetrazine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This is the most notable reaction, where this compound reacts with strained alkenes or alkynes to form stable conjugates.
Substitution Reactions: The tetrazine moiety can participate in nucleophilic substitution reactions, often using reagents like amines or thiols.
Cycloaddition Reactions: The tetrazine group can also undergo cycloaddition reactions with dienophiles, leading to the formation of various heterocyclic compounds.
Applications De Recherche Scientifique
Cyanine7.5 tetrazine has a wide range of applications in scientific research:
Bioimaging: Due to its high fluorescence quantum yield and NIR properties, it is extensively used for in vivo imaging to study biological processes.
Fluorescent Probes: It is used in the development of fluorogenic probes for detecting specific biomolecules.
Drug Delivery: The compound is used in targeted drug delivery systems where it helps in tracking the distribution of drugs within the body.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mécanisme D'action
The primary mechanism of action of Cyanine7.5 tetrazine involves its ability to undergo bioorthogonal reactions, particularly the iEDDA reaction. This reaction allows for the specific and rapid labeling of biomolecules without interfering with native biological processes . The tetrazine moiety reacts with strained alkenes or alkynes, forming stable conjugates that can be detected through their fluorescent properties .
Comparaison Avec Des Composés Similaires
Cyanine7.5 tetrazine is unique due to its high fluorescence quantum yield and its suitability for in vivo imaging. Similar compounds include:
Cyanine5 tetrazine: Another NIR dye, but with different absorption and emission spectra.
Cyanine5.5 tetrazine: Known for its far-red emission, making it suitable for different imaging applications.
Sulfo-Cyanine7 tetrazine: A water-soluble variant that is useful for aqueous environments.
This compound stands out due to its superior brightness and stability, making it a preferred choice for many bioimaging applications .
Propriétés
Formule moléculaire |
C55H58BF4N7O |
|---|---|
Poids moléculaire |
919.9 g/mol |
Nom IUPAC |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;trifluoroborane;fluoride |
InChI |
InChI=1S/C55H57N7O.BF3.FH/c1-37-57-59-53(60-58-37)43-26-22-40(23-27-43)36-56-50(63)21-8-7-13-34-62-47-31-29-42-18-10-12-20-45(42)52(47)55(4,5)49(62)33-25-39-16-14-15-38(35-39)24-32-48-54(2,3)51-44-19-11-9-17-41(44)28-30-46(51)61(48)6;2-1(3)4;/h9-12,17-20,22-33,35H,7-8,13-16,21,34,36H2,1-6H3;;1H |
Clé InChI |
TYBJGGWWXYOTON-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)F.CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=C6CCCC(=C6)C=CC7=[N+](C8=C(C7(C)C)C9=CC=CC=C9C=C8)C)(C)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


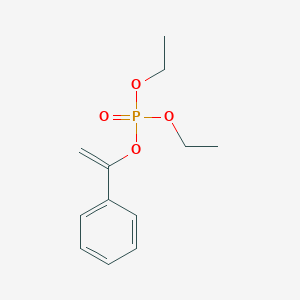
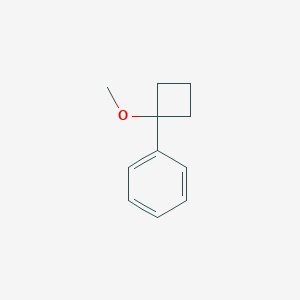
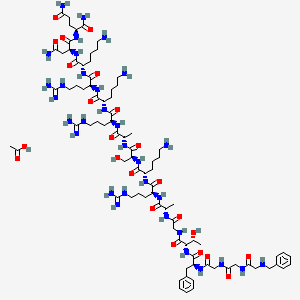
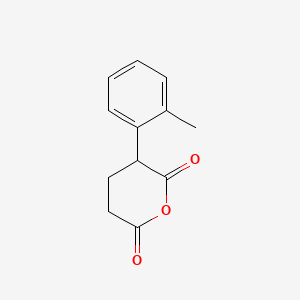
![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
